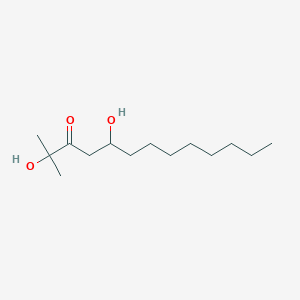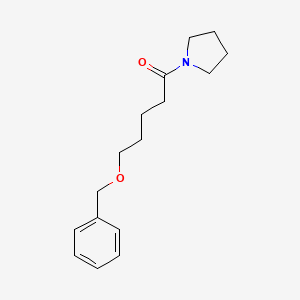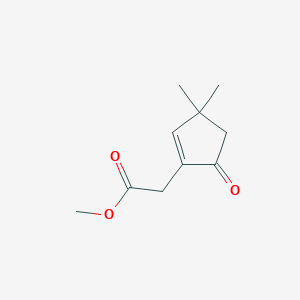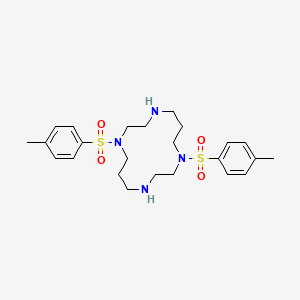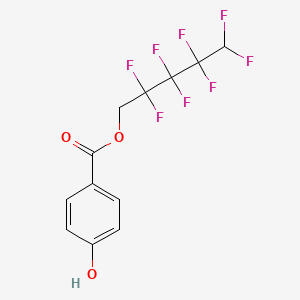
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,3,4,4,5,5-octafluoropentanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide under elevated temperatures.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated molecules to understand their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can influence the compound’s interactions with other molecules. In biological systems, this hydrophobicity can affect membrane permeability and protein binding. The ester bond in the compound can also undergo hydrolysis, releasing the active 4-hydroxybenzoic acid, which may have its own biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated ester used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate: Similar in structure but with an acrylate group instead of a benzoate group.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: The alcohol precursor used in the synthesis of the ester.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate is unique due to the combination of its fluorinated alkyl chain and the aromatic benzoate group. This combination imparts both hydrophobicity and aromatic stability, making it particularly useful in applications requiring durable and chemically resistant materials.
Eigenschaften
CAS-Nummer |
118841-84-2 |
|---|---|
Molekularformel |
C12H8F8O3 |
Molekulargewicht |
352.18 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5-octafluoropentyl 4-hydroxybenzoate |
InChI |
InChI=1S/C12H8F8O3/c13-9(14)11(17,18)12(19,20)10(15,16)5-23-8(22)6-1-3-7(21)4-2-6/h1-4,9,21H,5H2 |
InChI-Schlüssel |
TZOFDWFVRLAHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)




![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
